![molecular formula C18H20N2O3S B4851274 1-{4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4851274.png)
1-{4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone
Overview
Description
1-{4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone, also known as PSAP, is a synthetic compound that belongs to the class of sulfonylpiperazine derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry, specifically as a potential drug candidate for the treatment of various diseases. In
Mechanism of Action
The mechanism of action of 1-{4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone is not fully understood, but it has been proposed to act through several pathways. 1-{4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-{4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone has also been shown to modulate the activity of various neurotransmitters such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-{4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain, which may contribute to its anti-inflammatory effects. 1-{4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the survival and growth of neurons.
Advantages and Limitations for Lab Experiments
1-{4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for research purposes. 1-{4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone has also been reported to exhibit low toxicity in animal studies, which makes it a promising drug candidate for further development. However, 1-{4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects. 1-{4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone also has limited solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-{4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone. One area of research is to further elucidate its mechanism of action, which will provide insight into its potential therapeutic applications. Another area of research is to evaluate its efficacy in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new analogs of 1-{4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Scientific Research Applications
1-{4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. 1-{4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone has also been evaluated for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Several studies have reported that 1-{4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone exhibits neuroprotective effects, which may be attributed to its ability to reduce oxidative stress and inflammation in the brain.
properties
IUPAC Name |
1-[4-[4-(benzenesulfonyl)piperazin-1-yl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-15(21)16-7-9-17(10-8-16)19-11-13-20(14-12-19)24(22,23)18-5-3-2-4-6-18/h2-10H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVODICPCQEKFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-(Phenylsulfonyl)piperazin-1-yl]phenyl}ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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